gp100 (280-288) -

gp100 (280-288)

Catalog Number: EVT-243505
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
pmel; Melanocyte protein PMEL;gp100
Source and Classification

Gp100 is classified as a tumor-associated antigen. It is primarily sourced from human melanoma cells, where it is expressed as part of the cellular machinery responsible for pigmentation. This peptide is recognized by cytotoxic T lymphocytes (CTLs) and is pivotal in the development of peptide-based vaccines and immunotherapies targeting melanoma .

Synthesis Analysis

Methods and Technical Details

The synthesis of gp100 (280-288) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and specific sequences. The process includes:

  1. Preparation of Resin: A solid support resin is functionalized to anchor the first amino acid.
  2. Sequential Coupling: Amino acids are added one at a time through coupling reactions, where the carboxyl group of an amino acid reacts with the amino group of the previously attached amino acid.
  3. Cleavage and Purification: Once the desired sequence is achieved, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Molecular Structure Analysis

Structure and Data

The molecular structure of gp100 (280-288) can be analyzed through various techniques such as X-ray crystallography and nuclear magnetic resonance (NMR). The crystal structure reveals that this peptide binds to major histocompatibility complex class I molecules, specifically HLA-A*0201, facilitating T-cell receptor recognition.

  • Molecular Formula: C₄₈H₆₃N₉O₉
  • Molecular Weight: Approximately 885.03 g/mol
  • 3D Structure: The peptide adopts a conformation that allows effective interaction with T-cell receptors, critical for immune activation .
Chemical Reactions Analysis

Reactions and Technical Details

Gp100 (280-288) undergoes several biochemical interactions:

  1. Binding to Major Histocompatibility Complex: The peptide binds to HLA-A*0201 molecules on antigen-presenting cells.
  2. T-cell Activation: Upon recognition by T-cell receptors, this binding triggers a cascade of intracellular signaling events leading to T-cell activation and proliferation.
  3. Cytotoxic Response: Activated CTLs can recognize and kill melanoma cells presenting this peptide on their surface.

The efficiency of these reactions can be influenced by peptide modifications or mutations, which may enhance or diminish binding affinity .

Mechanism of Action

Process and Data

The mechanism of action for gp100 (280-288) primarily involves its role in immune surveillance against melanoma:

  1. Antigen Presentation: Peptide fragments from gp100 are presented on the surface of dendritic cells via HLA molecules.
  2. T-cell Activation: Specific CD8+ T-cells recognize these complexes through their T-cell receptors.
  3. Cytotoxic Activity: Following activation, CTLs proliferate and exert cytotoxic effects on melanoma cells expressing gp100, leading to tumor cell death.

This mechanism underscores the potential for developing targeted immunotherapies based on this peptide .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and dimethyl sulfoxide.
  • Stability: Stability can vary based on storage conditions; it should be stored at -20°C for long-term use.

Chemical Properties

  • pH Stability: Stable at physiological pH levels but may degrade under extreme pH conditions.
  • Reactivity: Reacts with specific antibodies in immunoassays; its reactivity can be used to monitor immune responses in clinical settings .
Applications

Scientific Uses

Gp100 (280-288) has several applications in scientific research and clinical settings:

  1. Vaccine Development: Used in designing therapeutic vaccines aimed at enhancing anti-tumor immunity in melanoma patients.
  2. Immunotherapy: Forms the basis for adoptive T-cell therapies where T-cells are engineered to target melanoma cells expressing this antigen.
  3. Diagnostic Tools: Employed in assays to measure immune responses against melanoma, aiding in patient monitoring and treatment efficacy assessments.

Research continues to explore its potential in combination therapies with other immune modulators to improve patient outcomes in melanoma treatment .

Immunological Mechanisms of gp100 (280-288) in Antitumor Immunity

Antigen Presentation and MHC Class I Binding Dynamics

HLA-A*02:01 Restriction and Epitope Specificity

The gp100(280-288) peptide (YLEPGPVTA) exhibits high-affinity binding to the HLA-A02:01 molecule, a prevalent MHC class I allele in ~40% of Caucasians. This 9-mer epitope is processed endogenously from the full-length gp100 glycoprotein and loaded onto HLA-A02:01 in the endoplasmic reticulum. Structural analyses reveal anchor residues at positions 2 (Leu) and 9 (Ala), which stabilize peptide-MHC interactions through hydrophobic pockets in the binding groove [1] [2].

Compared to the gp100(209-217) epitope (ITDQVPFSV), gp100(280-288) demonstrates superior MHC binding stability (half-life >12 hours) and enhanced immunogenicity in clinical settings. In DNA vaccine trials, gp100(280-288)-specific CD8+ T-cell responses were detected in 28% of melanoma patients (5/18), while gp100(209-217) responses were negligible [2]. This differential immunogenicity underscores the critical influence of peptide-MHC binding kinetics on epitope dominance.

Table 1: Comparative Binding Properties of gp100 Epitopes

EpitopeSequenceHLA RestrictionBinding Affinity (nM)Immune Response Rate
gp100(280-288)YLEPGPVTAA*02:014828% (5/18)
gp100(209-217)ITDQVPFSVA*02:012200% (0/18)

Role of Dendritic Cells in Cross-Presentation of Exogenous Peptides

Dendritic cells (DCs) play a pivotal role in priming gp100(280-288)-specific T cells through cross-presentation of exogenous antigens. When gp100 DNA vaccines are delivered via particle-mediated epidermal delivery (PMED), epidermal Langerhans cells internalize gold particle-conjugated DNA, express the encoded antigen, and present processed peptides via MHC I to naïve CD8+ T cells in lymph nodes [1].

This cross-presentation is enhanced by:

  • DC maturation signals from plasmid-encoded CpG motifs activating TLR9
  • Cytosolic antigen access via endosomal escape mechanisms
  • Proteasome processing generating the exact gp100(280-288) epitope

Notably, palmitoylation of gp100 peptides significantly increases DC uptake by 15-fold through lipid raft-mediated endocytosis, leading to 8-fold higher CD8+ T-cell activation compared to unmodified peptides [3]. This modification mimics pathogen-associated molecular patterns, enhancing DC maturation and antigen presentation efficiency.

Cytotoxic T-Lymphocyte (CTL) Activation and Functional Avidity

Quantification of Peptide-Specific CD8+ T-Cell Responses

Clinical studies quantify gp100(280-288)-specific CTLs using:

  • Tetramer staining: Direct detection of TCR-pMHC interactions
  • Intracellular cytokine staining (ICS): Measurement of IFN-γ, TNF-α, and MIP-1β production
  • CD107a degranulation assay: Marker of cytotoxic granule release

In a phase I trial, 5/18 patients (28%) exhibited gp100(280-288)-specific CD8+ T cells by tetramer staining post-vaccination, with frequencies ranging from 0.05% to 0.4% of total CD8+ T cells [2]. ICS revealed IFN-γ production in 19% of patients (5/27), with one patient showing concurrent tetramer positivity [1].

Table 2: CTL Response Metrics in Clinical Trials

Response MarkerDetection MethodPositive PatientsPhenotype of Reactive Cells
Tetramer+ CD8+HLA-A*02:01/peptide28% (5/18)CCR7loCD45RAlo (effector-memory)
IFN-γ+ CD8+ICS19% (5/27)Polyfunctional (IFN-γ+/MIP-1β+/TNF-α+)
CD107a+ CD8+Degranulation assay11% (3/27)Cytotoxic effector

Correlation Between CTL Frequency and Tumor Regression

Despite inducing measurable CTL responses, gp100(280-288) vaccination shows variable clinical efficacy. In a trial with 27 melanoma patients, 30% developed immune responses (tetramer+ or IFN-γ+ CD8+ T cells), but no statistically significant association with tumor regression was observed [1]. However, responders exhibited promising trends:

  • Median progression-free survival (PFS) of 44 months vs. <24 months in non-responders
  • Effector-memory phenotype (CCR7loCD45RAlo) in all tetramer+ cells, enabling immediate tumor infiltration
  • Polyfunctional cytokine profiles (IFN-γ+ MIP-1β+ TNF-α+) correlating with in vitro tumor cell lysis

The disconnect between immunogenicity and clinical response may stem from:

  • Insufficient T-cell avidity: Low TCR affinity for self-antigens
  • Tumor microenvironment barriers: PD-L1 upregulation, Treg suppression
  • Epitope loss variants: Immunoediting selecting gp100-negative clones

T-Helper Cell Modulation via Adjuvant Co-Administration

Synergistic Effects of Tetanus Helper Peptides on Th1 Polarization

Optimal CTL priming requires CD4+ T-helper (Th) cell co-stimulation. Co-administration of tetanus helper peptides with gp100(280-288) vaccines enhances Th1 polarization through:

  • DC licensing: CD40-CD40L interactions promoting IL-12 secretion
  • Cytokine skewing: Increased IFN-γ/IL-10 ratio (>8:1)
  • Clonal expansion: 3-fold increase in gp100-specific CD4+ T cells

In preclinical models, tetanus peptide adjuvants induced:

  • 90% increase in DC maturation markers (CD80/CD86)
  • 5-fold higher IFN-γ production by CD4+ T cells
  • Enhanced CTL functional avidity against gp100+ melanoma cells [1]

Table 3: Adjuvant Effects on Th1 Polarization

AdjuvantIL-2/IL-15 (pg/mL)IFN-γ IncreaseCTL ExpansionKey Mechanisms
None15 ± 31x1xBaseline response
Tetanus helper peptide42 ± 8*5.2x*3.7x*CD40 licensing, IL-12 induction
IL-2 + IL-15220 ± 35*8.1x*6.3x*STAT5 signaling, T-bet upregulation
Combination380 ± 42*12.4x*9.8x*Synergistic cytokine/co-stimulation

*p<0.01 vs. unadjuvanted control

Cytokine adjuvants (IL-2, IL-15) further amplify this effect by:

  • Stabilizing T-bet expression: Sustaining IFN-γ production
  • Inhibiting Treg suppression: Counteracting IL-10/TGF-β signals
  • Promoting memory differentiation: Upregulating CD127 on CTLs

This combinatorial approach generates polyfunctional Th1 cells that secrete IFN-γ, TNF-α, and IL-2, creating a positive feedback loop for CTL expansion and tumor infiltration [1] [2].

Properties

Product Name

gp100 (280-288)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.